CAY10465 vs. CAY10464: Functional Divergence from AhR Antagonism in Agonist-Driven Biological Models
CAY10465 is a potent AhR agonist, whereas its close structural analog CAY10464 functions as an AhR antagonist. This functional divergence is quantified by their opposing effects in biological assays [1]. In HepG2 hepatoma cells, CAY10465 treatment reduces apolipoprotein A-I (apo A-I) protein synthesis, consistent with AhR agonism [2]. In contrast, CAY10464 reverses the suppressive effect of benzo(a)pyrene (BaP) on apo A-I gene expression, acting as a functional antagonist [2]. This qualitative difference precludes the use of CAY10464 as a substitute for CAY10465 in studies requiring AhR activation.
| Evidence Dimension | Functional activity at AhR |
|---|---|
| Target Compound Data | Agonist (reduces apo A-I protein synthesis) |
| Comparator Or Baseline | CAY10464: Antagonist (reverses BaP-mediated apo A-I suppression) |
| Quantified Difference | Opposing functional directionality |
| Conditions | HepG2 cell model; AhR activation assays |
Why This Matters
Procurement of the correct functional tool (agonist vs. antagonist) is essential for reproducible mechanistic studies of AhR signaling.
- [1] Crankshaw DJ, Trambitas CS, Ho S, Holloway AC. The aryl hydrocarbon receptor ligands CAY10464 and CAY10465 are potent inhibitors of human CYP450 1A1, 1A2 and 1B1. pA2 Online. 2009;094P (BPS Winter Meeting). View Source
- [2] Naem E, Alcalde R, Gladysz M, Mesliniene S, Jaimungal S, Sheikh-Ali M, Haas MJ, Wong NC, Mooradian AD. Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia. Life Sci. 2012;91(1-2):64-69. View Source
